N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine
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Description
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine, commonly known as TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAP belongs to the class of azetidin-3-yl pyridazinamines and is known to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Tertiary Butyl Esters
The tert-butyl group in “N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine” is significant in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .
Asymmetric N-Heterocycle Synthesis
The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . An overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines has been provided, covering literature from 2010–2020 . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-8-6-13(7-9-14)17(23)22-11-15(12-22)20-16-5-4-10-19-21-16/h4-10,15H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKGNDQHMOBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine |
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